(E)-Ethyl 3-cyclobutylacrylate
Description
(E)-Ethyl 3-cyclobutylacrylate is an α,β-unsaturated ester characterized by a cyclobutyl substituent at the β-position and an ethyl ester group at the α-position. Its E-configuration ensures spatial separation of the ester and cyclobutyl groups across the double bond, influencing reactivity and intermolecular interactions . The compound has been historically used as a synthetic intermediate, though commercial availability is currently discontinued .
Properties
IUPAC Name |
ethyl (E)-3-cyclobutylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)7-6-8-4-3-5-8/h6-8H,2-5H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSXEFJYMRCFOZ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-cyclobutylacrylate typically involves the esterification of acrylic acid with cyclobutyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Acrylic Acid+Cyclobutyl AlcoholAcid Catalyst(E)-Ethyl 3-cyclobutylacrylate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (E)-Ethyl 3-cyclobutylacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The acrylate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the acrylate group under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted acrylates with various functional groups.
Scientific Research Applications
(E)-Ethyl 3-cyclobutylacrylate finds applications in several scientific research areas:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug delivery systems due to its ability to form biocompatible polymers.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent film-forming properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-cyclobutylacrylate involves its reactivity towards nucleophiles and electrophiles. The acrylate moiety is particularly reactive due to the presence of the electron-withdrawing ester group, which makes the β-carbon more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and polymerization reactions.
Comparison with Similar Compounds
Key Structural and Functional Analogues
The following table highlights critical differences between (E)-Ethyl 3-cyclobutylacrylate and related acrylate esters:
Detailed Analysis
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (EWGs):
- The cyano group in Ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate enhances electrophilicity at the β-carbon, making it highly reactive in Michael additions or cycloadditions .
In contrast, this compound lacks strong EWGs, rendering it less reactive toward nucleophiles but more stable for storage .
- Steric Effects:
Physical Properties
- Polarity and Solubility:
- Ethyl 3-benzoylacrylate’s benzoyl group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF) relative to this compound .
- Ethyl 3-methylbut-2-enoate’s branched alkyl chain reduces polarity, favoring solubility in nonpolar solvents .
Ethyl methacrylate’s industrial dominance stems from its low cost and efficient radical polymerization, unlike niche derivatives like this compound .
Biological Activity
(E)-Ethyl 3-cyclobutylacrylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutyl group attached to an acrylate moiety. This structure influences its reactivity and interaction with biological systems.
- Molecular Formula : CHO
- Molecular Weight : 170.22 g/mol
- CAS Number : 409082-86-6
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a potential candidate for developing new antibiotics. The specific mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
- Anti-inflammatory Effects : There is evidence to suggest that this compound can modulate inflammatory pathways, potentially reducing inflammation in various biological contexts. This effect may be mediated through the inhibition of pro-inflammatory cytokines.
- Cytotoxicity : Some studies have reported cytotoxic effects against specific cancer cell lines, indicating its potential as an anticancer agent. The compound's cytotoxicity appears to be dose-dependent, warranting further exploration into its therapeutic indices and safety profiles .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could explain its antimicrobial and anti-inflammatory properties.
- Cell Signaling Modulation : It has been suggested that this compound can influence cell signaling pathways, particularly those related to inflammation and apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced levels of TNF-alpha in vitro | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, researchers tested various concentrations against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at higher concentrations, suggesting potential for further development as an antimicrobial agent.
Case Study: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound was administered prior to inducing inflammation, resulting in decreased levels of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating a promising avenue for therapeutic applications in inflammatory diseases.
Q & A
Q. What are the optimal reaction conditions for synthesizing (E)-Ethyl 3-cyclobutylacrylate, and how do catalysts influence yield and stereoselectivity?
- Methodological Answer : Synthesis typically involves esterification or dehydration reactions. For example, TiO₂ catalysts have been shown to achieve near-quantitative yields in analogous ethyl acrylate systems via solid-acid catalysis . Key variables include:
- Temperature : 80–120°C (prevents thermal degradation of cyclobutyl groups).
- Solvent : Ethanol or toluene (balances polarity and reactivity).
- Catalyst Loading : 5–10 wt% TiO₂ (optimizes active sites without pore blockage).
Steric effects from the cyclobutyl group may necessitate longer reaction times. Validate purity via GC-MS or HPLC, referencing NIST spectral libraries .
Q. Which spectroscopic techniques are most reliable for characterizing the (E)-isomer of Ethyl 3-cyclobutylacrylate, and how are data interpreted?
- Methodological Answer :
- NMR : Use ¹H-NMR to confirm stereochemistry (coupling constants: J = 12–16 Hz for trans-configuration). Compare with computed spectra from DFT studies .
- IR : Look for C=O stretch ~1720 cm⁻¹ and C-O ester vibrations ~1250 cm⁻¹.
- Mass Spectrometry : Fragment patterns should align with cyclobutyl ring stability (e.g., m/z 55 [C₄H₇⁺] from ring cleavage) .
Cross-validate with XRD if crystalline derivatives are obtainable.
Q. How can researchers ensure reproducibility in kinetic studies of this compound’s reactivity?
- Methodological Answer :
- Control Experiments : Replicate under inert atmospheres (N₂/Ar) to exclude oxidative side reactions.
- Statistical Rigor : Use triplicate runs with error bars (±5% acceptable for heterogeneous catalysis) .
- Data Logging : Automate temperature/pH monitoring to minimize human error .
Report deviations from literature precedents (e.g., slower kinetics due to cyclobutyl steric hindrance) .
Advanced Research Questions
Q. What mechanistic insights explain the role of cyclobutyl substituents in this compound’s catalytic hydrogenation?
- Methodological Answer :
- DFT Modeling : Compute transition states to identify steric vs. electronic effects. Cyclobutyl’s angle strain (~90°) may increase activation energy for syn-addition .
- Isotopic Labeling : Use D₂ or ¹³C-labeled substrates to track hydrogenation pathways via MS/NMR .
- In Situ Spectroscopy : Operando IR or Raman can detect adsorbed intermediates on Pd/C or Raney Ni catalysts .
Q. How should researchers resolve contradictory data in solvent effects on this compound’s stability?
- Methodological Answer :
- Meta-Analysis : Compare polarity indices (ET30) and Kamlet-Taft parameters across solvents (e.g., acetonitrile vs. THF) .
- Accelerated Aging Studies : Expose samples to UV/heat and quantify degradation via Arrhenius plots .
- Machine Learning : Train models on existing datasets to predict solvent compatibility .
Discrepancies often arise from trace moisture or impurities; use Karl Fischer titration to rule out water interference .
Q. What strategies mitigate carbon deposition on catalysts during continuous-flow synthesis of this compound?
- Methodological Answer :
- Catalyst Regeneration : Implement fluidized-bed reactors with periodic oxidative treatments (e.g., O₂ pulses at 400°C) .
- Bifunctional Catalysts : Test ZrO₂-TiO₂ composites to balance acidity and coke resistance .
- Process Optimization : Reduce residence time (<2 sec) and increase H₂ partial pressure (10–20 bar) .
Monitor coking via TGA or TEM post-mortem analysis.
Data Analysis & Contradiction Management
Q. How can researchers validate computational models predicting this compound’s thermodynamic properties?
- Methodological Answer :
- Benchmarking : Compare ΔHf° and ΔG° values from Gaussian or ORCA with bomb calorimetry data .
- Sensitivity Analysis : Vary basis sets (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ) to assess model robustness .
- Collaborative Reproducibility : Share input files via platforms like Zenodo for peer verification .
Q. What statistical methods are appropriate for analyzing conflicting kinetic data in cyclobutylacrylate reactions?
- Methodological Answer :
- ANOVA : Identify outliers across experimental batches .
- Bayesian Inference : Quantify uncertainty in rate constants using Markov chain Monte Carlo (MCMC) .
- Multivariate Regression : Correlate yield with variables like catalyst surface area or stirring rate .
Pre-register hypotheses to avoid post hoc bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
